molecular formula C6H6N4O B1384389 6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one CAS No. 1160995-01-6

6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one

Cat. No. B1384389
M. Wt: 150.14 g/mol
InChI Key: UMZNEVILVDRPRO-UHFFFAOYSA-N
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Description

Pyrrolo[2,1-f][1,2,4]triazines are important scaffolds in a number of active pharmaceutical ingredients with a broad range of biological activities to treat broad-spectrum viral infections .


Synthesis Analysis

The synthesis of “6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one” involves several steps. The base NaH is applied to deprotonate 2-cyanopyrrole, and then an in situ prepared monochloramine solution is utilized for the N-amination. This is followed by cyclization with formamidine acetate to produce the required pyrrolo[2,1-f][1,2,4]triazine . A second-generation synthesis employs continuous flow chemistry tools, adapting the amination step to continuous flow by applying in situ monochloramine synthesis and utilizing a process-friendly soluble base KO t-Bu .


Molecular Structure Analysis

The molecular structure of “6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one” is complex and involves several functional groups. The molecule contains a pyrrole ring fused with a triazine ring, which is further substituted with an amino group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one” include deprotonation, N-amination, and cyclization . The reactions are carried out under controlled conditions to ensure the correct formation of the product .

Scientific Research Applications

Synthesis of 6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one Derivatives

  • Synthesis Process : The compound is synthesized through reactions involving various intermediates, leading to complex structures with specific molecular formulas. For instance, one derivative, 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one, is created using carbon disulfide and benzyl bromide in specific conditions (Hwang, Tu, Wang, & Lee, 2006).
  • Molecular Structures and Properties : These compounds often have intricate molecular structures, characterized by specific spatial arrangements and densities. They show properties like extensive intermolecular hydrogen bonding and pi-pi stacking interactions, contributing to their stability and potential functionalities (Hwang, Tu, Wang, & Lee, 2006).

Chemical Reactivity and Applications

Reactions Leading to Diverse Derivatives

  • Chemical Transformations : 6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one undergoes various chemical reactions, leading to a range of derivatives. These reactions include nucleophilic transformations and bond cleavages, contributing to the creation of different molecular structures with potential applications in fields like medicinal chemistry (Kobelev, Stepanova, Dmitriev, & Maslivets, 2019).
  • Synthesis of Derivatives for Potential Use : The synthesis processes often involve catalysts and specific reagents, leading to derivatives with unique properties. These compounds may have significant implications in pharmacology and fine organic synthesis (Kobelev, Stepanova, Dmitriev, & Maslivets, 2019).

Pharmaceutical and Medical Research

Involvement in Drug Development and Imaging

  • Role in Developing VEGFR-2 Inhibitors : Some derivatives of 6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one play a role in developing potent inhibitors for specific receptors like VEGFR-2, important in oncology research. These compounds show promise in preclinical studies for their efficacy in tumor models (Bhide et al., 2006).
  • Applications in PET Imaging : Certain derivatives are synthesized for potential use as PET tracers in imaging specific protein kinases, a critical aspect of diagnostic research in conditions like cancer (Wang, Gao, & Zheng, 2014).

Advanced Materials and Chemistry

Applications in Material Sciences and Synthesis

  • Use in Photovoltaic Devices : Derivatives of 6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one show potential applications in the development of photovoltaic devices. Their unique chemical properties and structures contribute to advancements in materials science (Halim et al., 2018).

Future Directions

The future directions for “6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one” could involve further optimization of the synthesis process, exploration of its biological activities, and potential applications in the development of new pharmaceuticals .

properties

IUPAC Name

6-amino-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c7-4-1-5-6(11)8-3-9-10(5)2-4/h1-3H,7H2,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMZNEVILVDRPRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=O)NC=NN2C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80680526
Record name 6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one

CAS RN

1160995-01-6
Record name 6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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